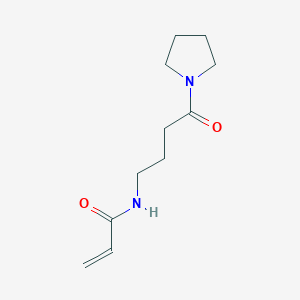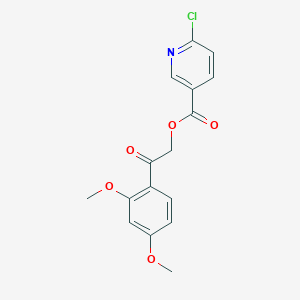
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX and is a selective antagonist of the adenosine A1 receptor.
作用機序
DPCPX acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a vital role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX binds to the adenosine A1 receptor and prevents adenosine from binding, thereby blocking its effects.
Biochemical and Physiological Effects:
DPCPX has been found to have various biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure by blocking the effects of adenosine on the cardiovascular system. DPCPX has also been found to have anxiogenic effects, suggesting that adenosine may play a role in anxiety disorders. Additionally, DPCPX has been shown to have anti-inflammatory effects, indicating that adenosine may play a role in the immune response.
実験室実験の利点と制限
DPCPX has several advantages for use in lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for the investigation of the specific effects of adenosine on physiological processes. DPCPX is also relatively easy to synthesize, making it readily available for use in research. However, DPCPX has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on DPCPX. One area of interest is the investigation of the role of adenosine in the development of anxiety disorders and the potential use of DPCPX as a treatment. Another area of research is the investigation of the effects of adenosine on the immune system and the potential use of DPCPX as an anti-inflammatory agent. Additionally, the development of more selective adenosine A1 receptor antagonists could lead to a better understanding of the role of adenosine in various physiological processes.
Conclusion:
In conclusion, DPCPX is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective antagonist of the adenosine A1 receptor and has been extensively studied for its effects on various physiological processes. DPCPX has several advantages for use in lab experiments, but also has some limitations. Future research on DPCPX could lead to a better understanding of the role of adenosine in various physiological processes and the development of new treatments for various disorders.
合成法
The synthesis of DPCPX involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2,4-dimethoxyphenylacetic acid followed by the addition of thionyl chloride and acetic anhydride. The resulting product is then treated with 2-oxoethyl trifluoromethanesulfonate to obtain DPCPX.
科学的研究の応用
DPCPX has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the investigation of the adenosine A1 receptor and its role in various physiological processes. DPCPX has also been used in the study of the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
特性
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-21-11-4-5-12(14(7-11)22-2)13(19)9-23-16(20)10-3-6-15(17)18-8-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSPUCNCQOOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-2-oxoethyl 6-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

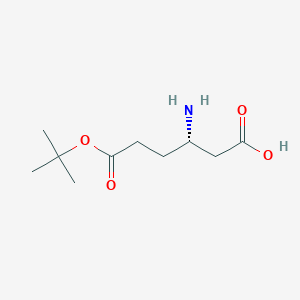
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)
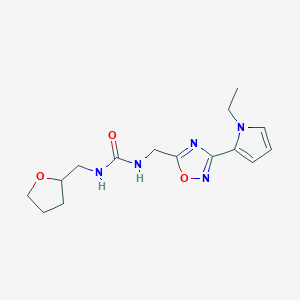
![(5R,7R)-5-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2881466.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2881467.png)
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)
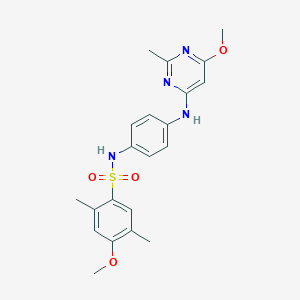
![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)

![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
